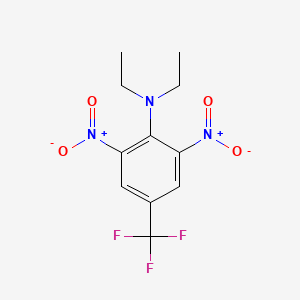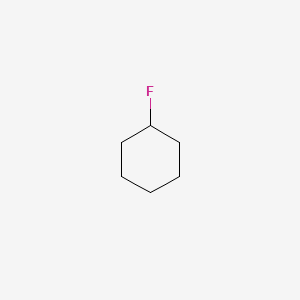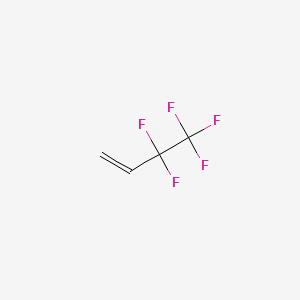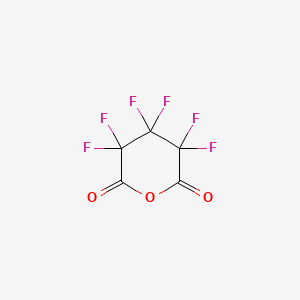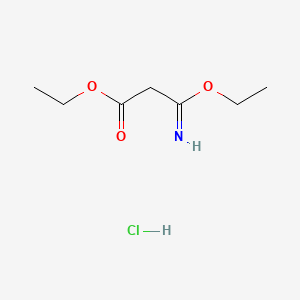
Ethyl 3-ethoxy-3-iminopropionate hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-ethoxy-3-iminopropionate hydrochloride is typically synthesized by reacting ethyl 3-ethoxy-3-iminopropionate with hydrochloric acid . The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt.
Industrial Production Methods: In industrial settings, the production of this compound involves the addition of ethyl cyanoacetate and ethanol in the presence of hydrogen chloride . The reaction mixture is then crystallized to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-ethoxy-3-iminopropionate hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to form ethyl 3-ethoxy-3-iminopropanoic acid.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are often conducted under mild conditions.
Major Products:
Hydrolysis: Ethyl 3-ethoxy-3-iminopropanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-ethoxy-3-iminopropionate hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 3-ethoxy-3-iminopropionate hydrochloride involves its interaction with sodium channels in nerve cells . By blocking these channels, the compound prevents the initiation and propagation of nerve impulses, leading to localized anesthesia . This action is similar to other local anesthetics, which also target sodium channels to exert their effects .
Comparison with Similar Compounds
- Ethyl carbethoxyacetimidate hydrochloride
- Diethyl malonmonoimidate hydrochloride
- Ethyl 3-ethoxy-3-iminopropanoate hydrochloride
Comparison: Ethyl 3-ethoxy-3-iminopropionate hydrochloride is unique due to its specific structure, which imparts distinct anesthetic properties . Compared to similar compounds, it has a higher efficacy as a local anesthetic and a different spectrum of chemical reactivity .
Properties
CAS No. |
2318-25-4 |
|---|---|
Molecular Formula |
C7H14ClNO3 |
Molecular Weight |
195.64 g/mol |
IUPAC Name |
(1,3-diethoxy-3-oxopropylidene)azanium;chloride |
InChI |
InChI=1S/C7H13NO3.ClH/c1-3-10-6(8)5-7(9)11-4-2;/h8H,3-5H2,1-2H3;1H |
InChI Key |
HYMXUYQKXCHWDC-UHFFFAOYSA-N |
SMILES |
CCOC(=N)CC(=O)OCC.Cl |
Canonical SMILES |
CCOC(=[NH2+])CC(=O)OCC.[Cl-] |
Key on ui other cas no. |
2318-25-4 |
physical_description |
WetSolid |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of ethyl 3-ethoxy-3-iminopropionate hydrochloride in the synthesis of 1-aryl-3-nitroanilino-5-pyrazolones?
A1: this compound serves as a crucial starting material in this synthesis []. The reaction proceeds in three main steps:
Q2: Are there any advantages to this synthetic approach compared to other methods for pyrazolone synthesis?
A2: Yes, the paper highlights that this method offers a convenient one-flask synthesis []. This suggests several advantages, including:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

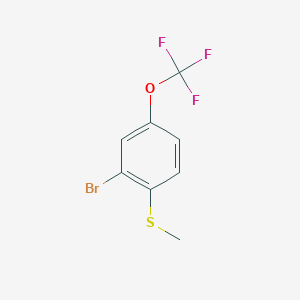

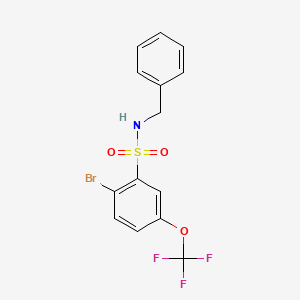
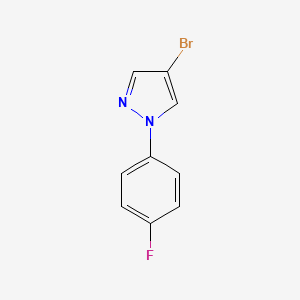
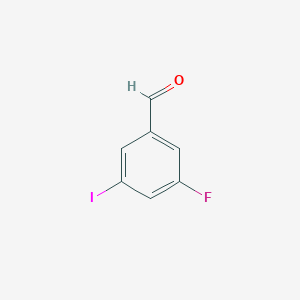
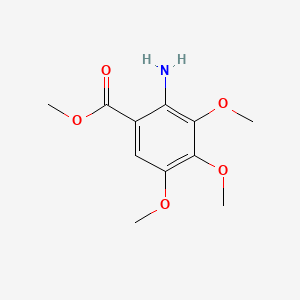
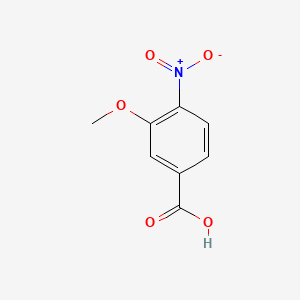
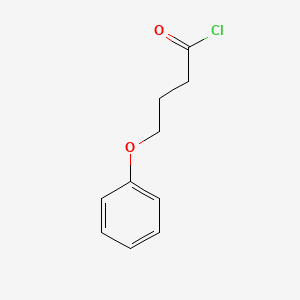
![2H-Naphtho[1,8-bc]furan-2-one](/img/structure/B1294282.png)
